molecular formula C7H7BClFO2 B13402549 3-Chloro-5-fluoro-4-methylphenylboronic acid

3-Chloro-5-fluoro-4-methylphenylboronic acid

Cat. No.: B13402549
M. Wt: 188.39 g/mol
InChI Key: HCIXNKOVNHJHPS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Chloro-5-fluoro-4-methylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), ethanol, water

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

    Boronate Esters: Formed through reduction reactions

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 4-Fluoro-3-methylphenylboronic acid
  • 3-Chloro-5-fluorophenylboronic acid

Uniqueness

3-Chloro-5-fluoro-4-methylphenylboronic acid is unique due to the combination of chlorine, fluorine, and methyl substituents on the phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C7H7BClFO2

Molecular Weight

188.39 g/mol

IUPAC Name

(3-chloro-5-fluoro-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3

InChI Key

HCIXNKOVNHJHPS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)C)F)(O)O

Origin of Product

United States

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